Enopeptin A

Antibiotic Resistance MRSA Acyldepsipeptide

Enopeptin A is the most non-polar natural ADEP, uniquely active against both MRSA and bacteriophages. Its distinctive pentaenone side chain enables anti-phage screening and membrane permeability studies. With documented Gram-negative mutant activity (MIC 200 µg/mL), it serves as a foundational scaffold for medicinal chemistry optimization. Choose ≥95% HPLC-pure Enopeptin A for combinatorial pharmacology, phage biology, and hydrophobic drug delivery research. Insoluble in water; soluble in DMSO, ethanol, chloroform.

Molecular Formula C47H57N7O11
Molecular Weight 896.0 g/mol
Cat. No. B8056020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnopeptin A
Molecular FormulaC47H57N7O11
Molecular Weight896.0 g/mol
Structural Identifiers
SMILESCC1CC2C(=O)OCC(C(=O)N3CCCC3C(=O)N(C(C(=O)NC(C(=O)N2C1)C)C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O
InChIInChI=1S/C47H57N7O11/c1-29-25-36-47(64)65-28-34(45(62)53-24-16-19-35(53)46(63)52(4)31(3)42(59)48-30(2)44(61)54(36)27-29)50-43(60)33(26-32-17-12-11-13-18-32)49-39(57)20-14-9-7-5-6-8-10-15-21-40(58)51-41-37(55)22-23-38(41)56/h5-15,17-18,20-21,29-31,33-36,55H,16,19,22-28H2,1-4H3,(H,48,59)(H,49,57)(H,50,60)(H,51,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,36+/m1/s1
InChIKeyODKIYTBYJKALOK-BKZRIAMSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enopeptin A Procurement Guide: Structure, Source, and Basic Activity Profile


Enopeptin A, originally isolated from Streptomyces sp. RK-1051, is a cyclic acyldepsipeptide (ADEP) antibiotic characterized by a core depsipeptide ring and a distinctive pentaenone side chain [1]. Its molecular formula is C47H57N7O11 (MW 896.00) and it is reported to have a melting point of 235°C and specific rotation [α]D=+65° (c 0.04, chloroform) . It demonstrates activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 25 µg/mL) and Gram-negative bacteria including mutant forms of E. coli and P. aeruginosa (MIC = 200 µg/mL), but shows no inhibition of fungi [1].

Why Generic Acyldepsipeptide Substitution Fails: Enopeptin A-Specific Differentiators


Substitution with other acyldepsipeptides (ADEPs) is not straightforward due to critical differences in physicochemical properties, antibacterial spectrum, and target engagement. Enopeptin A is distinguished as the most non-polar ADEP among natural congeners, which directly impacts its solubility, membrane permeability, and downstream in vitro activity . Furthermore, while many ADEPs share the ClpP activation mechanism, Enopeptin A's unique pentaenone side chain confers distinct anti-bacteriophage activity not reported for later-generation ADEP analogs like ADEP4 [1]. These compound-specific features necessitate careful selection based on experimental objectives, as detailed in the quantitative evidence below.

Quantitative Differentiation of Enopeptin A: MIC, Spectrum, and Physicochemical Evidence vs. ADEP Analogs


Enopeptin A vs. A54556A: Comparative Antibacterial Activity Against MRSA

In direct comparison, Enopeptin A exhibits an MIC of 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), whereas the structurally related ADEP analog A54556A shows greater potency with an IC50 of 6.3 µg/mL against the same pathogen [1][2]. This 4-fold difference in inhibitory concentration highlights that Enopeptin A, while active, is not the most potent ADEP against MRSA and should be selected for its unique profile rather than maximal Gram-positive potency.

Antibiotic Resistance MRSA Acyldepsipeptide MIC

Gram-Negative Activity: Enopeptin A vs. ADEP4 Spectrum

Enopeptin A demonstrates measurable activity against Gram-negative bacteria, with MIC values of 200 µg/mL against mutant forms of Escherichia coli and Pseudomonas aeruginosa [1]. In contrast, ADEP4, a synthetic analog, is reported to be primarily active against Gram-positive pathogens with no significant Gram-negative activity mentioned in MIC assays [2]. This differential spectrum makes Enopeptin A a valuable tool for studies exploring Gram-negative targeting or combination therapies.

Gram-Negative Bacteria Antibiotic Spectrum ADEP MIC

Unique Anti-Bacteriophage Activity: Enopeptin A vs. ADEP1

Enopeptin A was originally discovered through a screening system utilizing Streptomyces griseus and actinophage B1, demonstrating specific anti-bacteriophage activity [1]. This biological property is not reported for other ADEP analogs such as ADEP1 or ADEP4, which are primarily characterized for their ClpP-mediated antibacterial effects [2]. While quantitative phage inhibition data is limited in public literature, the assay-based discovery itself constitutes a key differentiator.

Bacteriophage Antiviral ADEP Mode of Action

Physicochemical Differentiation: Enopeptin A is the Most Non-Polar ADEP

Among natural acyldepsipeptides, Enopeptin A is explicitly identified as the most non-polar (most hydrophobic) analog . This physicochemical characteristic contrasts with compounds like A54556A and ADEP1, which possess different side-chain functionalities and are comparatively more polar. While exact LogP values are not uniformly reported across all analogs, the qualitative ranking is consistently cited in vendor and review literature. This property directly influences solubility (Enopeptin A is soluble in chloroform, DMSO, ethanol, methanol, DMF, but insoluble in water) and may affect membrane permeability and intracellular accumulation.

LogP Hydrophobicity Solubility ADEP Physicochemical Properties

ClpP Activation: Conserved Mechanism but Unquantified Differentiation

Like other acyldepsipeptides, Enopeptin A exerts its antibacterial effect by binding to and activating the ClpP protease, leading to uncontrolled protein degradation [1]. Structural studies of ClpP in complex with ADEP1 (a related analog) have elucidated the binding mode and conformational changes, but direct quantitative comparisons of binding affinity (e.g., Kd) or activation efficiency (e.g., Vmax fold-increase) between Enopeptin A and other ADEPs are absent from the public literature. Therefore, while the mechanism is class-consistent, no evidence supports a claim of superior ClpP engagement.

ClpP Protease Activation ADEP Mechanism of Action

High-Impact Application Scenarios for Enopeptin A Based on Differentiated Evidence


Anti-Bacteriophage Screening and Antiviral Discovery Programs

Enopeptin A is uniquely suited for use as a positive control or lead compound in assays designed to detect anti-bacteriophage or antiviral activity. Its original discovery via actinophage B1 inhibition makes it a relevant tool for laboratories studying phage biology, viral replication interference, or host-defense mechanisms [1]. Unlike other ADEPs, its dual antibacterial and anti-phage profile enables multiplexed phenotypic screening.

Gram-Negative Bacterial Infection Models Requiring ADEP Backbone

For studies exploring the potential of ADEPs against Gram-negative pathogens, Enopeptin A provides a foundational scaffold with documented activity (MIC 200 µg/mL) against E. coli and P. aeruginosa mutants [1]. While the MIC is relatively high, it serves as a starting point for medicinal chemistry optimization aimed at improving Gram-negative penetration, a space where many ADEP analogs (e.g., ADEP4) lack baseline activity [2].

Hydrophobicity-Dependent Cellular Assays and Formulation Studies

Given its classification as the most non-polar natural ADEP, Enopeptin A is an optimal candidate for experiments where membrane permeability, lipid bilayer partitioning, or hydrophobic drug delivery systems are under investigation [1]. Its solubility profile (soluble in chloroform, DMSO, ethanol; insoluble in water) should be leveraged for formulation development requiring lipophilic payloads.

Antibiotic Combination Therapy with ClpP Activators

Enopeptin A can be utilized in combination studies with traditional antibiotics (e.g., linezolid, oxacillin) to evaluate synergistic effects against drug-resistant Gram-positive pathogens, as established for the ADEP class [1]. While ADEP4 has been more extensively characterized in such combinations, Enopeptin A offers a natural product alternative for probing ClpP activation in combinatorial pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enopeptin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.